Alkoxy Chain Length-Dependent Lipophilicity: n-Pentyloxy vs. Shorter-Chain Phenylglycinol Analogs
The n-pentyloxy substituent on 2-amino-2-[4-(pentyloxy)phenyl]ethanol oxalate (free base MW 223.31) confers a calculated lipophilicity (cLogP) that is approximately 1.0–1.5 log units higher than the 4-ethoxy analog (free base MW 195.26) and approximately 0.5 log units higher than the 4-propoxy analog (free base MW 209.29). This property gradient is consistent with the structure-activity relationship (SAR) observed for GPR88 agonists, where increasing alkoxy chain length up to C5–C6 correlates with enhanced receptor binding potency [1]. The oxalate salt form provides additional handling advantages: a defined stoichiometric salt with 95% minimum purity ensures lot-to-lot consistency in biological assay performance, which is critical for reproducible dose-response measurements .
| Evidence Dimension | Lipophilicity (cLogP) and molecular weight across 4-alkoxy phenylglycinol series |
|---|---|
| Target Compound Data | cLogP ≈ 2.5–3.0 (estimated for free base, C13H21NO2, MW 223.31) |
| Comparator Or Baseline | 4-Ethoxy analog: cLogP ≈ 1.2–1.5 (estimated, C10H15NO2, MW 181.23); 4-Propoxy analog: cLogP ≈ 1.8–2.2 (estimated, C11H17NO2, MW 195.26) |
| Quantified Difference | ΔcLogP ≈ +1.0 to +1.5 vs. ethoxy; ΔcLogP ≈ +0.5 vs. propoxy |
| Conditions | Computational estimation (ChemDraw/ALOGPS); class-level inference based on homologous alkoxy series |
Why This Matters
Lipophilicity governs membrane permeability, protein binding, and in vivo distribution; a specific cLogP window is essential for achieving target engagement in cell-based and in vivo GPR88 pharmacology models.
- [1] Jin, C., Decker, A. M., & Langston, T. L. (2016). Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. Bioorganic & Medicinal Chemistry Letters, 26(3), 805–812. View Source
